molecular formula C16H13FN2O2S B2746050 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-79-5

6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2746050
CAS No.: 451465-79-5
M. Wt: 316.4 g/mol
InChI Key: JOZDVNMNPRLODN-UHFFFAOYSA-N
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Description

6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C16H13FN2O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, generated through Michael addition reactions, offer significant improvements in solubility, potentially exceeding 50 mg ml-1 in water or PBS buffer systems. These derivatives exhibit enhanced anti-inflammatory activity, indicating their potential for inhibitory effects on LPS-induced NO secretion compared to starting ketones (Sun et al., 2019).

Antimicrobial and Antibacterial Evaluations

A novel synthesis route led to a 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, which demonstrated efficacy against bacterial strains. The comprehensive analysis, including Raman, Crystal Structure, and Hirshfeld Surface analysis, provided insights into its potential as an antibacterial agent (Geesi et al., 2020).

Antifungal Activities

Derivatives of 6-fluoro-4-quinazolinol have shown promise in antifungal activities, with notable efficacy against a range of fungi. The study into the mechanism of action against Fusarium oxysporum highlights the compounds' potential to significantly inhibit fungal growth through alterations in cell membrane permeability and other cellular processes (Xu et al., 2007).

Photochemical Synthesis

An innovative photochemical methodology has been developed for the preparation of fluorinated quinazolin-4-ones. This approach enables the synthesis of quinazolin-4-ones with a variety of fluorine substitutions, showcasing the versatility of fluorinated compounds in pharmaceutical research (Buscemi et al., 2004).

Non-Ulcerogenic Anti-Inflammatory Agents

Methyl sulfonyl substituted 2,3-diaryl quinazolinones have been identified as potent anti-inflammatory agents with minimal ulcerogenic potential. This discovery underlines the importance of analogue-based design in developing safer anti-inflammatory medications (Manivannan & Chaturvedi, 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-methoxybenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sulfur and fluorine atoms to the resulting intermediate compound.", "Starting Materials": [ "2-methoxybenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "sulfur", "fluorine gas" ], "Reaction": [ "Step 1: 2-methoxybenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate to form the intermediate compound 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: The intermediate compound is then treated with sulfur and a reducing agent such as sodium borohydride to form the corresponding thioether, 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 3: Finally, the thioether is fluorinated using fluorine gas and a catalyst such as silver fluoride to yield the desired product, 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] }

CAS No.

451465-79-5

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H13FN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22)

InChI Key

JOZDVNMNPRLODN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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